An In-depth Technical Guide to 2,6-Dichlorobenzyl Chloride (CAS Number: 2014-83-7)
An In-depth Technical Guide to 2,6-Dichlorobenzyl Chloride (CAS Number: 2014-83-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 2,6-Dichlorobenzyl chloride (CAS No. 2014-83-7). This versatile halogenated building block is a key intermediate in the synthesis of a range of organic molecules, including pharmaceuticals and agrochemicals. This document consolidates essential data, details experimental protocols for its synthesis and key reactions, and presents visual workflows to aid in research and development.
Physicochemical and Safety Data
2,6-Dichlorobenzyl chloride is a white to light yellow crystalline solid or low melting mass.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2,6-Dichlorobenzyl Chloride
| Property | Value | References |
| CAS Number | 2014-83-7 | [2][3] |
| Molecular Formula | C₇H₅Cl₃ | [4] |
| Molecular Weight | 195.47 g/mol | [4] |
| Appearance | White to light yellow crystalline solid or low melting mass | [1] |
| Melting Point | 36-40 °C | [4] |
| Boiling Point | 117-119 °C at 14 mmHg | [4] |
| Density | Approximately 1.386 g/cm³ | [4] |
| Solubility | Insoluble in water. Soluble in methanol (B129727) (0.1 g/mL, clear). | [4] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [4] |
Safety Information:
2,6-Dichlorobenzyl chloride is classified as a corrosive substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
|
| Danger | H314: Causes severe skin burns and eye damage. |
Synthesis of 2,6-Dichlorobenzyl Chloride
The primary industrial and laboratory synthesis of 2,6-Dichlorobenzyl chloride involves the free-radical chlorination of 2,6-dichlorotoluene (B125461).
Experimental Protocol: Free-Radical Chlorination of 2,6-Dichlorotoluene
This protocol is adapted from established literature procedures.
Materials:
-
2,6-Dichlorotoluene
-
Dry chlorine gas
-
Solvent (e.g., butanol, n-hexane, carbon tetrachloride) (optional)
-
Catalyst (e.g., copper chloride, iron sulfide) (optional)
-
UV lamp
Procedure:
-
In a reaction vessel equipped with a gas inlet, a condenser, and a mechanical stirrer, charge 2,6-dichlorotoluene. If a solvent is used, dissolve the 2,6-dichlorotoluene in the chosen solvent (e.g., a 1:0.5 to 1:1 molar ratio of toluene (B28343) to solvent).[5]
-
If a catalyst is employed, add it to the mixture (0.5-2% by weight of the 2,6-dichlorotoluene).[5]
-
Heat the reaction mixture to the desired temperature (typically between 60-120 °C).[5]
-
Initiate the reaction by irradiating the mixture with a UV lamp.
-
Bubble dry chlorine gas through the reaction mixture. The reaction progress can be monitored by the increase in weight of the reaction mixture.
-
Continue the chlorination until the desired weight increase is achieved, indicating the formation of the monochlorinated product. The typical reaction time is around 4-5 hours.[5]
-
Upon completion, stop the chlorine flow and cool the reaction mixture.
-
The reaction end gas, primarily HCl, should be absorbed by a water trap.[5]
-
The crude product is then subjected to a workup procedure which may include washing with water and an alkaline solution to remove residual HCl and unreacted chlorine.[5]
-
The solvent is removed by distillation.
-
The final product, 2,6-Dichlorobenzyl chloride, is purified by vacuum distillation.
Workflow for the Synthesis of 2,6-Dichlorobenzyl Chloride:
Caption: Synthesis workflow of 2,6-Dichlorobenzyl chloride.
Chemical Reactivity and Synthetic Applications
2,6-Dichlorobenzyl chloride is a reactive benzylic halide, making it a valuable precursor for a variety of organic transformations, primarily through nucleophilic substitution reactions.
Synthesis of 2,6-Dichlorophenylacetic Acid
A significant application of 2,6-Dichlorobenzyl chloride is in the synthesis of 2,6-dichlorophenylacetic acid, a key intermediate for the non-steroidal anti-inflammatory drug (NSAID) Diclofenac.[6] This transformation is typically a two-step process involving cyanation followed by hydrolysis.
Materials:
-
2,6-Dichlorobenzyl chloride
-
Sodium cyanide or Potassium cyanide
-
Ethanol (B145695)/Water mixture
Procedure:
-
Dissolve 2,6-Dichlorobenzyl chloride in a mixture of ethanol and water.
-
Add sodium cyanide portion-wise to the solution.
-
Reflux the reaction mixture for approximately 5 hours.
-
After cooling, pour the mixture into ice-water to precipitate the product.
-
Filter the resulting solid, wash with water, and dry to yield 2,6-dichlorobenzyl cyanide.
Materials:
-
2,6-Dichlorobenzyl cyanide
-
Sodium hydroxide (B78521) solution (e.g., 1 N)
-
Hydrochloric acid (e.g., 2 N)
-
Diethyl ether
Procedure:
-
Reflux the crude 2,6-dichlorobenzyl cyanide with a sodium hydroxide solution overnight.[3]
-
After cooling, extract the mixture with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the 2,6-dichlorophenylacetic acid.[3]
-
Collect the solid by filtration and recrystallize from aqueous ethanol for purification.[3]
Workflow for the Synthesis of 2,6-Dichlorophenylacetic Acid:
Caption: Synthesis of 2,6-Dichlorophenylacetic acid.
Synthesis of 2,6-Dichlorobenzyl Alcohol
2,6-Dichlorobenzyl chloride can be converted to 2,6-dichlorobenzyl alcohol, another important synthetic intermediate. This is achieved through a two-step process involving the formation of an acetate (B1210297) ester followed by hydrolysis.[4]
Materials:
-
2,6-Dichlorobenzyl chloride
-
Anhydrous sodium acetate
-
Phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt)
-
Sodium hydroxide solution
Procedure:
-
React 2,6-Dichlorobenzyl chloride with a slight excess (1.01 to 1.10 molar equivalents) of anhydrous sodium acetate.
-
The reaction can be carried out neat or in an inert solvent like toluene at a temperature ranging from 60 to 200 °C.
-
The addition of a phase transfer catalyst is recommended to improve the reaction rate.[4]
-
After the formation of the acetate intermediate, add an aqueous sodium hydroxide solution to the reaction mixture.
-
Heat the mixture to 80-110 °C to facilitate hydrolysis.
-
The resulting 2,6-dichlorobenzyl alcohol can be isolated and purified by distillation or recrystallization.
Reactions with Other Nucleophiles
As a reactive benzyl (B1604629) chloride, this compound readily undergoes SN2 reactions with a variety of nucleophiles.
-
Amines: Reaction with primary and secondary amines will yield the corresponding N-substituted-2,6-dichlorobenzylamines. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.
-
Thiols: Thiols react with 2,6-Dichlorobenzyl chloride to form 2,6-dichlorobenzyl thioethers. A study has shown that this reaction can be efficiently catalyzed by a modified montmorillonite (B579905) clay.[7]
-
Alcohols: In the presence of a base, alcohols will react to form 2,6-dichlorobenzyl ethers.
Biological Activity
2,6-Dichlorobenzyl chloride has been reported to exhibit antitubercular activity.[2] The proposed mechanism of action is the inhibition of the growth of Mycobacterium tuberculosis by inhibiting the synthesis of nucleic acids (both RNA and DNA), which in turn prevents protein synthesis and cell division.[2] However, detailed studies on the specific molecular targets and signaling pathways are not extensively documented in publicly available literature.
Conclusion
2,6-Dichlorobenzyl chloride is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity, particularly in nucleophilic substitution reactions, allows for the introduction of the 2,6-dichlorobenzyl moiety into a wide range of molecular scaffolds. The detailed synthetic protocols and reaction workflows provided in this guide are intended to support researchers and drug development professionals in the effective utilization of this important building block. Further investigation into its biological activities, particularly its antitubercular properties, may unveil new therapeutic opportunities.
References
- 1. Muscarine - Wikipedia [en.wikipedia.org]
- 2. 2,6-Dichloro benzyl chloride | 2014-83-7 | FD12580 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 5. CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
